8-Chloroimidazo[1,2-a]pyridine
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Overview
Description
8-Chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom attached at the 8th position. It is recognized for its wide range of applications in medicinal chemistry, particularly for its potential as an antituberculosis agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core. The chlorination at the 8th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation or reduction, leading to the formation of different derivatives.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions has been explored, including transition metal catalysis and photocatalysis.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and physicochemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its biological activities, including antimicrobial and antituberculosis properties.
Medicine: Explored as a potential therapeutic agent for treating multidrug-resistant and extensively drug-resistant tuberculosis.
Industry: Utilized in the development of fluorescent probes for monitoring pH changes and other analytical applications
Mechanism of Action
The mechanism of action of 8-Chloroimidazo[1,2-a]pyridine, particularly in its antituberculosis activity, involves the inhibition of key enzymes and pathways essential for the survival of Mycobacterium tuberculosis. The compound targets specific molecular pathways, disrupting the bacterial cell wall synthesis and leading to cell death .
Comparison with Similar Compounds
6-Chloroimidazo[1,2-a]pyridine: Another chlorinated derivative with similar structural features but different substitution patterns.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Exhibits improved potency against Mycobacterium tuberculosis compared to 8-Chloroimidazo[1,2-a]pyridine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and physicochemical properties. Its potential as an antituberculosis agent and its versatility in chemical reactions make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYIRKGCPLREEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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